molecular formula C21H18ClN5O3S B2799396 6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-66-0

6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2799396
CAS RN: 852152-66-0
M. Wt: 455.92
InChI Key: LYUKOIDBETXFCU-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of substituted phenyl compounds . For example, Holla et al. developed triazole derivatives using a specific scheme . The synthesis of pyrimidine derivatives can involve the reaction of substituted aldehydes, ethyl acetoacetate, and urea .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The structure of pyrimidines consists of a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving triazoles and pyrimidines can be complex and varied, depending on the specific compounds and conditions involved .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has led to the development of novel synthetic routes and the characterization of heterocyclic compounds. For instance, the synthesis of triazole and pyrimidine derivatives through cyclization and alkylation reactions demonstrates the compound's utility in creating bioactive molecules with potential chemotherapeutic applications. These processes often involve the transformation of functional groups to achieve desired molecular frameworks, showcasing the compound's versatility in organic synthesis (Mekuskiene & Vainilavicius, 2006).

Structural Studies

The crystal structure analysis of related compounds provides insight into their molecular arrangements and potential interactions in biological systems. Such studies are critical for understanding the compound's physical properties and its interactions at the molecular level, which are essential for drug design and material science applications (Lu Jiu-fu et al., 2015).

Biological Activity

Investigations into the biological activity of similar compounds have revealed their potential in antimicrobial and antitumor applications. The synthesis and evaluation of derivatives highlight the compound's significance in medicinal chemistry, where modifications to its structure can lead to the development of new therapeutic agents with improved efficacy and specificity (Elneairy, 2010).

Mechanism of Action

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

The future directions in the research and development of triazole and pyrimidine derivatives could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Further studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on neuronal viability .

properties

IUPAC Name

6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-7-3-6-16(11-17)27-18(9-15-10-19(28)24-20(29)23-15)25-26-21(27)31-12-13-4-2-5-14(22)8-13/h2-8,10-11H,9,12H2,1H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKOIDBETXFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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